molecular formula C15H20F2N2O4S B7013455 N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7013455
M. Wt: 362.4 g/mol
InChI Key: DFLDKFKKOADYNJ-UHFFFAOYSA-N
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Description

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with difluoro and hydroxyl groups, and an ethylsulfonylphenyl moiety attached to the nitrogen atom of the piperidine ring.

Properties

IUPAC Name

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S/c1-2-24(22,23)12-5-3-4-11(8-12)9-18-14(21)19-7-6-13(20)15(16,17)10-19/h3-5,8,13,20H,2,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDKFKKOADYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CNC(=O)N2CCC(C(C2)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the difluoro and hydroxyl groups: These functional groups can be introduced through selective fluorination and hydroxylation reactions.

    Attachment of the ethylsulfonylphenyl moiety: This step involves the reaction of the piperidine derivative with an ethylsulfonylphenyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the difluoro groups could yield a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-[(3-chlorosulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-[(3-bromosulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Uniqueness

N-[(3-ethylsulfonylphenyl)methyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is unique due to the presence of the ethylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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